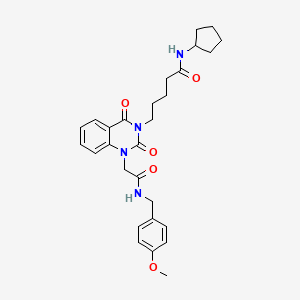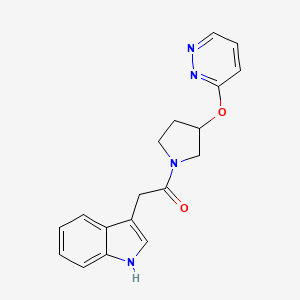
1-(benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with various functional groups attached, including a benzyloxy group, a fluoro-nitrophenyl group, and a carboxamide group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitro group could potentially be reduced to an amine, and the carboxamide group could participate in various condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar and nonpolar groups, the size and shape of the molecule, and the specific functional groups present .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Potential: 1-(Benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise as an anticancer agent. Researchers investigate its ability to inhibit specific pathways involved in tumor growth and metastasis. Preclinical studies suggest that it may interfere with cell cycle progression and induce apoptosis in cancer cells .
Anti-Inflammatory Properties: The compound’s structural features make it an interesting candidate for anti-inflammatory drug development. By modulating inflammatory pathways, it could potentially alleviate conditions such as rheumatoid arthritis or inflammatory bowel diseases .
Organic Synthesis
Building Block for Heterocyclic Compounds: 1-(Benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a versatile building block in organic synthesis. Chemists use it to construct more complex heterocyclic structures, which find applications in materials science, pharmaceuticals, and agrochemicals .
Materials Science
Liquid Crystals and Optoelectronics: Researchers explore the compound’s liquid crystalline behavior and its potential applications in optoelectronic devices. Its unique molecular arrangement could lead to novel liquid crystal displays (LCDs) or light-emitting diodes (LEDs) .
Computational Chemistry
Quantum Mechanical Studies: Theoretical chemists employ computational methods to study the electronic properties and reactivity of 1-(benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. These studies aid in predicting its behavior in various environments and guide further experimental investigations .
Environmental Chemistry
Photodegradation Studies: Researchers investigate the compound’s fate in the environment, particularly its photodegradation pathways. Understanding its behavior under UV light exposure helps assess potential environmental risks and design safer chemicals .
Chemical Biology
Probing Biological Targets: 1-(Benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can serve as a chemical probe to study specific biological targets. By labeling proteins or nucleic acids with this compound, scientists gain insights into cellular processes and signaling pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5/c20-14-8-9-16(17(11-14)23(26)27)21-18(24)15-7-4-10-22(19(15)25)28-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCJPMDXQGXRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

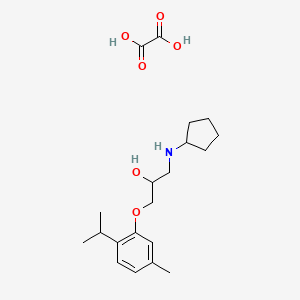
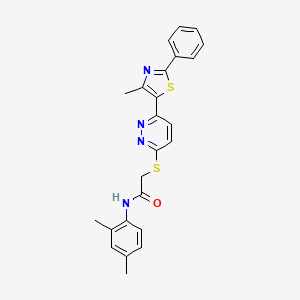

![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)
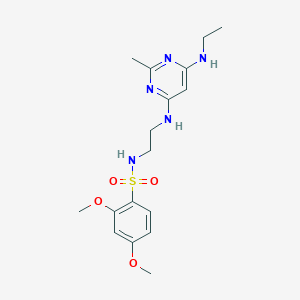
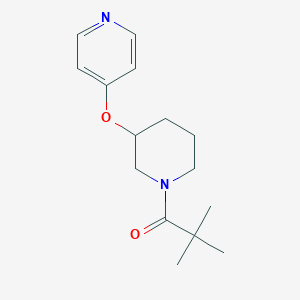
![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008130.png)


